![molecular formula C8H15N3 B1415148 3-(3-methylbutyl)-1H-pyrazol-5-amine CAS No. 1187862-39-0](/img/structure/B1415148.png)
3-(3-methylbutyl)-1H-pyrazol-5-amine
Overview
Description
3-(3-methylbutyl)-1H-pyrazol-5-amine, also known as MPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPA belongs to the pyrazole class of compounds and has been shown to possess unique biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Synthesis and Bioactivities
A study by Titi et al. (2020) focused on the synthesis of various pyrazole derivatives, including compounds similar to 3-(3-methylbutyl)-1H-pyrazol-5-amine. These compounds were characterized using multiple spectroscopic methods and X-Ray crystallography. The research also explored their biological activities, confirming their potential in antitumor, antifungal, and antibacterial applications (Titi et al., 2020).
Synthetic Applications
El‐Mekabaty et al. (2017) described the synthesis of pyrazolo[1,5-a]pyrimidines using 3-(1H-indol-3-yl)-1H-pyrazol-5-amine, a compound structurally related to 3-(3-methylbutyl)-1H-pyrazol-5-amine. This research highlights the versatility of pyrazole derivatives in synthesizing novel compounds with potential pharmaceutical interest (El‐Mekabaty et al., 2017).
Chemical Characterization and Structure Analysis
The work of Szlachcic et al. (2020) provided insights into the structure of pyrazole derivatives through X-Ray diffraction measurements and DFT calculations. Their study contributes to understanding the chemical properties and potential applications of pyrazole-based compounds (Szlachcic et al., 2020).
Catalyst Development
Afsar et al. (2018) developed a novel nanomagnetic catalyst using pyrazol-5-amine derivatives. This catalyst was used in the synthesis of pyrazolo[3,4-b]-pyridine derivatives, demonstrating the application of pyrazole compounds in catalysis and organic synthesis (Afsar et al., 2018).
Corrosion Inhibition
Research by Chetouani et al. (2005) explored the inhibitory effects of bipyrazole compounds, similar in structure to 3-(3-methylbutyl)-1H-pyrazol-5-amine, on iron corrosion in acidic media. Their findings suggest potential applications in corrosion prevention (Chetouani et al., 2005).
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it might interact with its targets via non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
properties
IUPAC Name |
5-(3-methylbutyl)-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6(2)3-4-7-5-8(9)11-10-7/h5-6H,3-4H2,1-2H3,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJIUTBTSBVUAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=CC(=NN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methylbutyl)-1H-pyrazol-5-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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